molecular formula C20H24N2O2S B3979317 1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine

1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine

Cat. No. B3979317
M. Wt: 356.5 g/mol
InChI Key: ASXZVDIXQKHCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as MPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPP is a piperazine derivative that exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has been studied extensively for its therapeutic potential in various disease conditions. One of the significant areas of research is its anti-inflammatory activity. Studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Another area of research is the anti-cancer activity of this compound. Studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis, a process of programmed cell death. This compound has shown promising results in the treatment of breast cancer, prostate cancer, and glioblastoma.
This compound has also been studied for its anti-microbial activity. Studies have shown that this compound exhibits potent activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound inhibits the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. This compound also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a signaling molecule involved in the regulation of cell growth and proliferation. Additionally, this compound induces the activation of caspases, a family of proteases involved in the process of apoptosis.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. Studies have shown that this compound reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation. This compound also reduces the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, this compound inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has several advantages for lab experiments. It is a stable and easily synthesized compound that exhibits potent biological activities. This compound can be easily purified and characterized through various analytical techniques. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has significant potential for therapeutic applications. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, studies should investigate the efficacy of this compound in various disease conditions, including cancer and inflammation. Further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, which will aid in the development of effective therapeutic strategies. Finally, studies should investigate the safety and toxicity of this compound, which will be critical for its clinical translation.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has significant potential for therapeutic applications, and future research should focus on elucidating its mechanism of action, identifying its molecular targets, and investigating its efficacy in various disease conditions. This compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its off-target effects. Overall, this compound is a compound that warrants further investigation for its potential therapeutic applications.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-9-7-17(8-10-18)21-12-14-22(15-13-21)20(23)11-16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXZVDIXQKHCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.